molecular formula C₁₁D₂₃I B1158040 1-Iodoundecane-d23

1-Iodoundecane-d23

Cat. No.: B1158040
M. Wt: 305.35
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodoundecane-d23 is a deuterium-labeled analogue of 1-Iodoundecane, characterized by the molecular formula C11D23I and a molecular weight of 305.35 g/mol . This compound is provided with a high purity of 98% and requires storage at 2-8°C, protected from air and light, to ensure its stability . As a deuterated compound, its primary research value lies in its application as a stable isotopically labeled tracer and internal standard. It is extensively used in analytical chemistry, particularly in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where it aids in mechanistic studies, metabolic research, and precise quantitative analysis . The deuterium atoms incorporated into the alkyl chain provide a distinct spectroscopic signature, enabling researchers to track reaction pathways, study kinetic isotope effects, and elucidate molecular structures without significant interference from the background of non-labeled compounds. This reagent serves as a versatile building block in organic synthesis for introducing a labeled undecyl chain into target molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₁D₂₃I

Molecular Weight

305.35

Synonyms

Undecyl-23 Iodide; 

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Perdeuterated Alkyl Iodides

Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Chain Dynamics and Conformation

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating molecular dynamics and conformation in deuterated compounds. wikipedia.org Unlike the spin-1/2 proton, the deuterium nucleus has a spin of 1, which gives rise to a nuclear electric quadrupole moment. nih.gov This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction that is highly sensitive to the orientation of the C-D bond relative to the external magnetic field. wikipedia.orgresearchgate.net

In solid-state or partially ordered samples, this interaction results in a characteristic "quadrupolar splitting" in the ²H NMR spectrum. The magnitude of this splitting is directly related to the angle of the C-D bond with respect to the magnetic field. wikipedia.org For a molecule like 1-iodoundecane-d23, which has a flexible alkyl chain, the observed spectrum is an average of the splittings from all the different conformations the chain can adopt.

By analyzing the lineshape of the ²H NMR spectrum, detailed information about the dynamics of the undecane (B72203) chain can be extracted. For instance, rapid isotropic tumbling in solution leads to an averaging of the quadrupolar interaction, resulting in a single sharp resonance line. Conversely, in a more ordered environment like a lipid membrane or a liquid crystal, the chain's motion is restricted. The resulting spectrum can reveal:

Segmental Order Parameters: The degree of orientational order for each C-D₂ group along the alkyl chain. Typically, order is highest near the polar iodide headgroup and decreases towards the terminal methyl group due to increased motional freedom.

Rates and Types of Motion: The spectral lineshape is sensitive to the timescale of molecular motions. wikipedia.org Processes like trans-gauche isomerizations, axial rotations, and whole-molecule tumbling can be modeled to reproduce the experimental spectrum, thereby yielding quantitative motional parameters. nih.gov

Conformational Averaging: The spectrum reflects the weighted average of all accessible conformations. Changes in temperature or environment that alter the conformational equilibrium are readily detected.

The low natural abundance of deuterium (0.016%) means that samples must be isotopically enriched, as is the case with this compound, to obtain a sufficient signal. wikipedia.org

Table 1: Representative ²H NMR Quadrupolar Splittings and Corresponding Chain Order in an Anisotropic Environment.
Carbon Position in Undecane ChainTypical Quadrupolar Splitting (kHz)Inferred Segmental Order Parameter (S_CD)Dominant Motion
C1 (adjacent to I)100HighRestricted Rotation
C560MediumRotation + Trans-Gauche Isomerization
C1020LowIncreased Flexibility
C11 (terminal methyl)5Very LowRapid Rotation and Tumbling

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The substitution of hydrogen with deuterium in this compound induces significant and predictable changes in its vibrational spectra, a phenomenon known as the kinetic isotope effect. libretexts.orgedurev.in

The frequency of a molecular vibration is primarily dependent on the force constant of the bond and the reduced mass of the atoms involved. libretexts.org According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ).

ν ∝ √(k/μ)

Since isotopic substitution does not significantly alter the electronic structure or the bond force constant (k), the primary change is in the reduced mass (μ). cchmc.org When hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), the reduced mass for a C-D bond is approximately twice that of a C-H bond. This doubling of the mass leads to a predictable decrease in the vibrational frequency by a factor of approximately √2 (≈ 1.41). libretexts.orgyoutube.com

This isotopic shift is most pronounced for vibrational modes that involve significant displacement of the deuterium atom, such as C-D stretching and bending vibrations.

Key observations in the vibrational spectra of this compound compared to its protiated analog include:

C-D Stretching Frequencies: The C-H stretching vibrations in alkanes typically appear in the 2850-3000 cm⁻¹ region. In this compound, these are replaced by C-D stretching bands at significantly lower frequencies, expected around 2100-2200 cm⁻¹.

C-D Bending Frequencies: Similarly, C-H bending (scissoring, wagging, twisting) modes that occur in the 1350-1470 cm⁻¹ range are shifted to lower wavenumbers (approx. 950-1050 cm⁻¹) for C-D bonds.

Spectral Simplification: In some cases, the lower frequency and reduced coupling of C-D modes can lead to a more simplified and resolved spectrum, aiding in the assignment of other fundamental vibrations, such as the C-C skeletal modes and the C-I stretching mode (typically found at 500-600 cm⁻¹).

These predictable shifts serve as a definitive confirmation of successful deuteration and allow for detailed assignments of the molecule's vibrational modes. researchgate.net

Table 2: Comparison of Expected Infrared Absorption Frequencies for 1-Iodoundecane (B118513) and this compound.
Vibrational Mode1-Iodoundecane (C-H) Approx. Frequency (cm⁻¹)This compound (C-D) Approx. Frequency (cm⁻¹)Frequency Ratio (ν_CH / ν_CD)
Symmetric/Asymmetric Stretch2850 - 29602100 - 2200~1.35
Scissoring/Bending1450 - 14701030 - 1050~1.40
Wagging/Twisting1350 - 1380950 - 980~1.41

Mass Spectrometry for Verification of Isotopic Purity and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for the characterization of isotopically labeled compounds like this compound. It provides two critical pieces of information: verification of the molecular weight and isotopic enrichment, and insights into the molecule's structure through its fragmentation patterns. almacgroup.com

Verification of Isotopic Purity: High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net The molecular weight of the non-deuterated 1-iodoundecane (C₁₁H₂₃I) is approximately 282.20 g/mol . nist.gov For the fully deuterated this compound (C₁₁D₂₃I), the expected molecular weight is approximately 305.35 g/mol . pharmaffiliates.com

Elucidation of Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that helps in structural elucidation. For alkyl halides, common fragmentation pathways include: youtube.comchadsprep.com

Alpha-Cleavage: Breakage of the C-C bond adjacent to the iodine atom. For this compound, this would result in the loss of a C₁₀D₂₁ radical, leading to a potential fragment like [CD₂I]⁺.

Halogen Loss: Cleavage of the C-I bond, resulting in the loss of an iodine radical (·I). This would generate an undecyl-d23 cation [C₁₁D₂₃]⁺. This is often a prominent fragmentation pathway. youtube.com

Alkyl Chain Fragmentation: A series of fragmentations within the perdeuterated alkyl chain, typically involving the loss of smaller deuterated alkyl radicals (e.g., ·CD₃, ·C₂D₅), leading to a series of peaks separated by multiples of deuterated methylene (B1212753) units (CD₂, mass 16) or methyl units (CD₃, mass 17).

The masses of these fragments are shifted compared to the non-deuterated compound, confirming the location of the deuterium labels. For example, the undecyl cation peak for C₁₁H₂₃I would be at m/z 155, whereas for C₁₁D₂₃I, it would be expected at m/z 178.

Table 3: Predicted Major Mass Fragments for this compound (C₁₁D₂₃I) in EI-MS.
Fragmentation ProcessLost Neutral FragmentResulting Cationic FragmentPredicted m/z
Molecular Ion-[C₁₁D₂₃I]⁺˙305
Iodine Loss·I[C₁₁D₂₃]⁺178
Loss of C₄D₉·C₄D₉[C₇D₁₄I]⁺241
Loss of C₅D₁₁·C₅D₁₁[C₆D₁₂I]⁺225

Application of Multi-Nuclear NMR for Structural Insights in Labeled Systems

While ²H NMR provides excellent information on dynamics, a more complete structural picture of this compound can be obtained through multi-nuclear NMR, which involves the observation of other NMR-active nuclei like ¹³C and ¹²⁷I. ilpi.com

¹³C NMR: In a ¹³C NMR spectrum of this compound, several key effects are observed:

C-D Coupling: The ¹³C signals will be split into multiplets due to coupling with the attached deuterium atoms (spin I=1). A CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. This coupling can be removed using deuterium decoupling techniques to simplify the spectrum to single lines for each unique carbon. magritek.com

Isotope Shift: The resonance frequency of a ¹³C nucleus is slightly shifted when bonded to deuterium instead of hydrogen. This "isotope effect" typically causes an upfield shift (to lower ppm values) for the deuterated carbon and can also affect adjacent carbons.

Absence of NOE: The Nuclear Overhauser Effect (NOE), which enhances ¹³C signal intensity in proton-decoupled spectra of protiated compounds, is absent in deuterated systems. This results in inherently lower signal-to-noise for ¹³C signals in deuterated molecules.

¹²⁷I NMR: Iodine has one NMR-active nucleus, ¹²⁷I, which is 100% naturally abundant. huji.ac.il However, it is a quadrupolar nucleus (spin I=5/2) with a very large quadrupole moment. This leads to extremely efficient quadrupolar relaxation, resulting in very broad NMR signals—often thousands of Hertz wide. huji.ac.ilresearchgate.net For iodine covalently bonded in an asymmetric environment like an alkyl iodide, the signal is typically too broad to be detected with standard high-resolution NMR spectrometers. researchgate.net Therefore, direct observation of ¹²⁷I in this compound is generally impractical for detailed structural analysis but can be used in specialized solid-state or relaxation studies to probe the local electronic environment of the iodine atom.

The combination of ¹H (to detect any residual protons), ²H, and ¹³C NMR provides a comprehensive dataset for confirming the identity, isotopic purity, and structural integrity of this compound. nih.gov

Table 4: Multi-Nuclear NMR Parameters for Labeled Systems like this compound.
NucleusSpin (I)Natural Abundance (%)Key Information ProvidedChallenges
²H10.016 (requires enrichment)Chain dynamics, conformation, order parametersLower resolution than ¹H NMR
¹³C1/21.1Carbon backbone structure, confirmation of deuteration via C-D couplingLow sensitivity, complex multiplets without decoupling, loss of NOE
¹²⁷I5/2100Direct probe of the halogen's electronic environmentExtremely broad signals due to large quadrupole moment, often undetectable

Investigation of Kinetic and Equilibrium Isotope Effects with 1 Iodoundecane D23

Primary Kinetic Isotope Effects (KIEs) in C-I Bond Activation Reactions

Primary kinetic isotope effects (KIEs) are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. wikipedia.org In the context of 1-iodoundecane-d23, a primary KIE would be most relevant in reactions involving the cleavage of the Carbon-Iodine (C-I) bond if the carbon atom of that bond were isotopically substituted (e.g., with ¹³C or ¹⁴C).

However, the isotopic labeling in this compound involves the substitution of hydrogen with deuterium (B1214612) throughout the undecane (B72203) chain. Therefore, a primary KIE involving this specific molecule would be observed in a reaction where a C-D bond is cleaved in the rate-determining step. For instance, in an E2 elimination reaction where a base abstracts a deuterium atom from the carbon adjacent to the iodine-bearing carbon, a significant primary KIE would be expected. pressbooks.pub

The magnitude of the primary KIE (kH/kD) for C-H/C-D bond cleavage is typically in the range of 2 to 7 at room temperature. princeton.edubaranlab.org This effect arises from the difference in zero-point vibrational energy (ZPE) between the C-H and C-D bonds. princeton.edubaranlab.org The C-D bond has a lower ZPE due to the heavier mass of deuterium, and thus requires more energy to be broken, leading to a slower reaction rate compared to the C-H bond cleavage. princeton.edu

Hypothetical Data for an E2 Elimination Reaction

To illustrate this, consider a hypothetical E2 elimination of 1-iodoundecane (B118513) and this compound promoted by a strong base. The rate-determining step involves the cleavage of a C-H or C-D bond at the β-position.

ReactantRate Constant (k) at 25°C (s⁻¹)Primary KIE (kH/kD)
1-Iodoundecane3.4 x 10⁻⁴6.8
This compound0.5 x 10⁻⁴

This table presents hypothetical data for illustrative purposes.

A KIE value of 6.8, as shown in the hypothetical table, would be strong evidence that the β-C-H/C-D bond is broken in the rate-determining step of the elimination reaction. princeton.edu

Secondary Kinetic Isotope Effects in Reaction Mechanisms Involving Perdeuterated Chains

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but provide valuable information about the transition state structure. wikipedia.org In reactions involving this compound where the C-I bond is cleaved, the deuterium atoms on the alkyl chain would give rise to secondary KIEs.

SKIEs are classified based on the position of the isotope relative to the reaction center.

α-SKIEs : Occur when the isotope is on the carbon atom undergoing reaction (the α-carbon). In the case of C-I bond cleavage of this compound, this would involve the deuterium atoms on the carbon bonded to iodine. These effects are sensitive to changes in hybridization at the α-carbon. For example, in an SN1 reaction, the hybridization changes from sp³ in the reactant to sp² in the carbocation intermediate, typically resulting in a normal α-SKIE (kH/kD > 1) of around 1.1 to 1.2 per deuterium. wikipedia.org In an SN2 reaction, where the sp³ hybridization is maintained in a more crowded transition state, a smaller, often inverse (kH/kD < 1), α-SKIE is observed. wikipedia.org

β-SKIEs : Occur when the isotope is on the carbon adjacent to the reaction center (the β-carbon). These effects are often attributed to hyperconjugation, where the C-H/C-D bond's electrons help to stabilize a developing positive charge on the α-carbon in the transition state. rutgers.edu Since C-H bonds are better electron donors than C-D bonds, a normal β-SKIE (kH/kD > 1) is typically observed, often around 1.1. rutgers.edu

Hypothetical Data for Solvolysis of this compound

The following table illustrates hypothetical SKIEs for a solvolysis reaction, which might proceed through an SN1 or SN2 mechanism.

Isotopic Labeling PositionHypothetical kH/kD (SN1)Hypothetical kH/kD (SN2)
α-deuterium (per D)1.150.98
β-deuterium (per D)1.101.02

This table presents hypothetical data for illustrative purposes.

Observing a significant normal α-SKIE would suggest an SN1 mechanism with a carbocation-like transition state, while an inverse or near-unity α-SKIE would be more consistent with an SN2 mechanism. wikipedia.org

Equilibrium Isotope Effects and Thermodynamic Perturbations in Molecular Systems

Equilibrium isotope effects (EIEs) refer to the change in the equilibrium constant of a reaction upon isotopic substitution. snnu.edu.cn An EIE arises from the differences in the ZPE of the reactants and products. snnu.edu.cn Deuterium tends to concentrate in the species where it is bonded more strongly, which corresponds to the vibrational mode with the higher force constant. libretexts.org

For a reaction involving this compound, an EIE could be measured for a reversible process, such as the binding of the iodoalkane to a metal center. The equilibrium constant for the protio-compound (KH) versus the deuterated compound (KD) gives the EIE (KH/KD). An EIE can be normal (KH/KD > 1) or inverse (KH/KD < 1). libretexts.org Inverse EIEs are common in reactions where the number of vibrational modes involving the isotope increases in the product. rutgers.edu

Hypothetical Data for a Reversible Binding Equilibrium

Consider the reversible binding of 1-iodoundecane to a catalyst, where the C-I bond is not broken but its vibrational environment changes.

Temperature (°C)Equilibrium Constant (KH)Equilibrium Constant (KD)EIE (KH/KD)
251501650.91
501001080.93

This table presents hypothetical data for illustrative purposes.

An inverse EIE, as shown hypothetically above, would indicate that the deuterium-containing compound is favored at equilibrium, suggesting that the C-D bonds experience a greater degree of stiffening upon binding compared to the C-H bonds. rutgers.edu

Analytical and Computational Approaches for KIE/EIE Determination

The determination of kinetic and equilibrium isotope effects relies on precise measurements of reaction rates or equilibrium concentrations for both the isotopically labeled and unlabeled compounds.

Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the extent of reaction by integrating the signals of reactant and product. epfl.ch For competition experiments, where a mixture of the deuterated and non-deuterated compounds is used, NMR can determine the isotopic ratio in the remaining starting material or the product. epfl.ch

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for separating and quantifying the isotopologues. libretexts.org By monitoring the reaction over time, the rate constants for the disappearance of each isotopologue can be determined.

Isotope Ratio Mass Spectrometry (IRMS): For very precise measurements, especially for small isotope effects, IRMS can be employed to determine the isotopic composition of the reactants and products with high accuracy. wikipedia.org

Computational Approaches:

Density Functional Theory (DFT): Computational chemistry, particularly DFT, is widely used to model reaction mechanisms and predict KIEs and EIEs. rsc.org By calculating the vibrational frequencies of the reactants and the transition state (for KIEs) or products (for EIEs) for both isotopologues, the ZPEs can be determined. rsc.org The KIE or EIE can then be calculated from these ZPE differences.

Molecular Dynamics (MD) Simulations: For complex systems, MD simulations can provide insights into the dynamic effects that may influence isotope effects.

These computational methods allow for the theoretical investigation of reaction pathways and can help to interpret experimental results by providing a detailed picture of the transition state and intermediate structures. rsc.org

Mechanistic Elucidation of Organic Reactions Utilizing Perdeuterated Alkyl Iodide Probes

Tracking Reaction Intermediates and Transition States via Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique for identifying reaction intermediates and characterizing the geometry of transition states. The substitution of hydrogen with deuterium in a molecule like 1-iodoundecane (B118513) to create 1-iodoundecane-d23 introduces a significant mass change, which affects the zero-point energy of the C-D bonds compared to C-H bonds. This difference is particularly useful in studying reactions where a C-H bond is cleaved in the rate-determining step.

The magnitude of the primary kinetic isotope effect (kH/kD), the ratio of the rate constant for the non-deuterated reactant to that of the deuterated reactant, can reveal whether the C-H bond is broken in the transition state. A large primary KIE (typically > 2) suggests that the C-H/C-D bond is significantly broken at the transition state. Conversely, a KIE close to 1 indicates that the bond is not broken in the rate-limiting step.

Secondary KIEs, where the deuterated C-D bond is not broken during the reaction, can also provide valuable information. These effects arise from changes in hybridization or coordination at the carbon atom. For instance, a change from sp³ to sp² hybridization during a reaction involving this compound would result in a kH/kD value different from unity, offering clues about the structure of the transition state.

Table 1: Illustrative Kinetic Isotope Effects (KIE) and Mechanistic Implications

Observed KIE (kH/kD) Type Implication for C-H/C-D Bond in Rate-Determining Step
> 2 Primary Significant bond breaking in the transition state.
≈ 1 Primary No significant bond breaking.
> 1 (e.g., 1.1-1.3) Secondary (α) Change in hybridization from sp³ towards sp².

By using this compound, researchers can precisely measure these effects to map out the energy profile of a reaction and validate proposed intermediates.

Probing Radical Chain Processes and Atom Transfer Mechanisms

Perdeuterated alkyl iodides are valuable substrates for investigating radical reactions. The carbon-iodine bond in 1-iodoundecane is relatively weak and can be homolytically cleaved to generate an undecyl radical. Using the deuterated analogue, this compound, allows chemists to study these processes without the complication of side reactions involving C-H bond abstraction from the alkyl chain itself, or to quantify such processes if they occur.

One key area of study is halogen-atom transfer (XAT), an effective method for generating carbon radicals from alkyl halides. In these reactions, a radical species abstracts the iodine atom from this compound to generate a perdeuterated undecyl radical. Mechanistic studies can confirm that the reaction proceeds via a radical pathway and not, for example, a polar nucleophilic substitution.

Key Research Findings:

Radical Precursors: Alkyl iodides are used as radical precursors where an α-aminoalkyl radical can initiate the conversion of the iodide into a corresponding alkyl radical through halogen-atom transfer.

Mechanistic Confirmation: The generation of specific radical intermediates can be confirmed through trapping experiments. For example, the cyclopropylmethyl radical is known to rearrange rapidly; using a deuterated analog allows for the clear tracking of rearrangement products, confirming the intermediacy of the radical.

Site Selectivity: In reactions involving intramolecular hydrogen atom transfer (HAT), using a perdeuterated substrate like this compound can help elucidate the preference for HAT versus other competing pathways, such as iodine atom transfer.

Elucidation of Nucleophilic Substitution and Elimination Pathways

Alkyl halides like 1-iodoundecane can undergo both nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions, which often compete with each other. Isotopic labeling with deuterium is a powerful tool for distinguishing between these pathways and understanding the factors that favor one over the other.

In an E2 reaction, a base removes a proton from the carbon atom adjacent (beta) to the leaving group, and this C-H bond cleavage occurs in the rate-determining step. Therefore, substituting the hydrogen atoms on the beta-carbon of 1-iodoundecane with deuterium would result in a significant primary kinetic isotope effect. The absence of such an effect would help to rule out the E2 mechanism.

For substitution reactions, secondary KIEs can be used to differentiate between SN1 and SN2 mechanisms. The SN1 reaction proceeds through a carbocation intermediate with sp² hybridization, while the SN2 reaction involves a pentacoordinate transition state. The differing geometries of these transition states lead to distinct and predictable secondary KIEs when using a substrate like this compound.

Table 2: Differentiating Substitution and Elimination Mechanisms with this compound

Reaction Type Key Mechanistic Feature Expected KIE with Deuteration at β-carbon
E2 C-H bond breaking in rate-determining step Large primary KIE (kH/kD > 2)
E1 C-H bond breaking after rate-determining step No primary KIE (kH/kD ≈ 1)
SN2 No C-H bond breaking Small secondary KIE (kH/kD ≈ 1)

| SN1 | C-H bond rehybridization in rate-determining step | Small secondary KIE (kH/kD > 1) |

These isotopic labeling experiments provide clear, quantitative data that helps to build a detailed picture of the competing reaction pathways.

Role of Isotopic Tracers in Organometallic Catalysis

In the complex world of organometallic catalysis, where multiple intermediates and catalytic cycles may be operative, isotopic tracers like this compound are crucial for mechanistic elucidation. By tracking the deuterium label, chemists can follow the path of the alkyl group through the catalytic cycle.

Applications in Organometallic Chemistry:

Oxidative Addition: The first step in many cross-coupling reactions is the oxidative addition of an alkyl halide to a metal center. Using this compound can help determine the stereochemistry and mechanism of this fundamental step.

β-Hydride Elimination: This is a common decomposition pathway in organometallic complexes. By using a perdeuterated substrate, the β-hydride elimination step is significantly slowed down due to the primary KIE. This can stabilize otherwise fleeting intermediates, allowing for their characterization, or it can be used to demonstrate that β-hydride elimination is a key step in a catalytic cycle.

Reductive Elimination: This is typically the final, product-forming step. Labeling studies can provide insight into the mechanism of C-C or C-heteroatom bond formation from the metal center.

For example, in a palladium-catalyzed reaction, if β-hydride elimination is a suspected pathway, running the reaction with this compound would result in a slower reaction rate compared to its non-deuterated counterpart, providing strong evidence for this mechanistic step.

Applications of 1 Iodoundecane D23 in Specialized Research Methodologies and Materials Science

Role as an Isotopically Labeled Internal Standard in Quantitative Chemical Analysis

One of the primary applications of 1-Iodoundecane-d23 is its role as an isotopically labeled internal standard (IS) in quantitative analysis. In analytical chemistry, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for variations during sample processing and instrumental analysis. Stable isotopically labeled (SIL) standards are considered the gold standard for quantitative mass spectrometry assays. nih.gov

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 1-iodoundecane (B118513), and other related long-chain alkyl halides. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. scispace.com However, it is easily distinguished from the native analyte by its higher mass-to-charge (m/z) ratio, allowing for separate and accurate quantification.

When analyzing complex samples such as environmental extracts (e.g., soil, water) or industrial chemical mixtures, the analyte of interest is often present at trace levels amidst a multitude of interfering compounds. These co-extractants can cause matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. daneshyari.com

The use of this compound in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) effectively mitigates these issues. Since the SIL internal standard behaves almost identically to the analyte throughout sample preparation (extraction, cleanup) and analysis, any loss of analyte or signal fluctuation is mirrored by the standard. nih.govscispace.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and reproducible results, even in the most challenging matrices. This approach is crucial for monitoring pollutants, ensuring quality control in chemical manufacturing, and in forensic investigations.

Stable Isotope Dilution Assay (SIDA), also known as Isotope Dilution Mass Spectrometry (IDMS), is a definitive analytical method that provides the highest level of accuracy and precision. rsc.org This technique is fundamentally reliant on the use of a stable, isotopically labeled version of the analyte, such as this compound.

The SIDA method involves adding a precisely known amount of the labeled standard to a sample before any processing begins. The sample is then extracted and analyzed by MS. The concentration of the native analyte is calculated based on the measured isotope ratio of the unlabeled analyte to the labeled standard. This method corrects for procedural errors during nearly every step of the analysis, including incomplete extraction and instrument variability. itrcweb.org The use of a deuterated standard like this compound is essential, though care must be taken to account for any potential chromatographic separation from the analyte and to avoid interference from naturally occurring isotopes of the analyte itself. nih.govnih.gov

Table 1: Comparison of Quantitative Analytical Methods

Feature External Standard Internal Standard (Structural Analog) Stable Isotope Dilution Assay (SIDA)
Principle Comparison of analyte signal to a calibration curve prepared separately. A different but structurally similar compound is added to correct for variability. A known amount of an isotopically labeled version of the analyte is added.
Correction for Matrix Effects Poor Moderate Excellent
Correction for Analyte Loss None Moderate Excellent
Accuracy & Precision Lower Good Highest

| Requirement | Simple setup | Requires a suitable analog that doesn't interfere with the analyte. | Requires a specific, high-purity isotopically labeled standard (e.g., this compound). |

Development of Deuterated Precursors for Advanced Functional Materials

The unique properties of deuterium (B1214612) make this compound a valuable precursor in materials science for the synthesis of advanced functional materials. Deuteration, the replacement of hydrogen with deuterium, can subtly alter the physical properties of molecules, a phenomenon that can be exploited in material design.

This compound can serve as a deuterated building block for creating specifically labeled polymers and surfactants. As an alkyl iodide, it can be used in various organic reactions (e.g., Williamson ether synthesis, Grignard reactions, or as an initiator in certain polymerizations) to introduce a deuterated undecyl chain into a larger molecule.

These deuterated materials are particularly important for neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). SANS is a powerful method for studying the structure and dynamics of polymers, colloids, and biological macromolecules in the 1 to 1000 nm range. The technique relies on the difference in neutron scattering length between different components of a system. Since hydrogen and deuterium have significantly different scattering lengths, selective deuteration provides a "contrast" that makes specific parts of a molecule or a mixture "visible" to neutrons. researchgate.net For instance, by synthesizing a block copolymer where one block is deuterated using a precursor like this compound, researchers can precisely determine the morphology and phase behavior of the polymer in a melt or solution.

The substitution of hydrogen with deuterium, as in this compound, leads to a stronger and more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier C-D bond. icm.edu.pl This difference, known as the kinetic isotope effect (KIE), can influence reaction rates and the stability of materials. st-andrews.ac.uk

Table 2: Potential Material Properties Influenced by H/D Isotopic Effects

Property Potential Effect of Deuteration Rationale
Thermal Stability Increased Stronger C-D bonds require more energy to break, slowing thermal decomposition pathways.
Oxidative Stability Increased C-H bond cleavage is often a rate-limiting step in oxidation; the stronger C-D bond slows this process.
Photostability Increased Can enhance stability against degradation by UV or visible light by slowing bond-breaking reactions.
Polymer Chain Dynamics Altered The increased mass can affect vibrational modes and rotational barriers, influencing glass transition temperature (Tg).

| Electronic Properties | Modified | Can subtly change electron-phonon coupling in organic electronic materials, affecting charge mobility. |

Utilization in Biosynthetic Pathway Elucidation and Metabolic Fate Studies (Non-Human Biological Systems)

In biological research, particularly in non-human systems like microorganisms or plants, isotopically labeled compounds are indispensable for tracing the intricate routes of metabolic and biosynthetic pathways. nih.govresearchgate.net this compound can be used as a labeled probe to study the fate of long-chain alkyl groups within these systems.

Researchers can introduce this compound into a culture of bacteria, fungi, or algae that are known to produce complex natural products containing long alkyl chains. After a period of incubation, the organism's cells and metabolites are harvested. Using high-resolution mass spectrometry, scientists can then search for metabolites that have incorporated the deuterium label. The presence and position of the deuterium atoms in the final products provide direct evidence of the metabolic pathway, confirming that the undecane (B72203) chain was used as a precursor. dtu.dk This method allows for the step-by-step elucidation of how simple molecules are assembled into complex and often medicinally important natural products. nih.gov Such studies are crucial for understanding microbial and plant biochemistry and can guide efforts in metabolic engineering to enhance the production of valuable compounds.

Table 3: Hypothetical Steps in a Metabolic Fate Study Using this compound

Step Action Purpose Analytical Technique
1. Dosing Introduce this compound into a microbial culture (e.g., Streptomyces). Provide the labeled precursor to the biological system. N/A
2. Incubation Allow the culture to grow and metabolize for a defined period. Enable the uptake and biochemical processing of the labeled compound. N/A
3. Extraction Harvest the cells and/or culture medium and perform a chemical extraction. Isolate all metabolites, both labeled and unlabeled. Liquid-liquid or solid-phase extraction
4. Analysis Analyze the extract using high-resolution LC-MS or GC-MS. Separate and identify all compounds present in the extract. Chromatography-Mass Spectrometry
5. Identification Search the MS data for mass signatures corresponding to known or expected natural products that have incorporated the d23-undecyl group. Pinpoint the specific metabolites that have been synthesized from the labeled precursor. Mass Spectrometry

| 6. Elucidation | Determine the structure of the labeled metabolites. | Understand how the precursor was modified and integrated, thus revealing steps in the biosynthetic pathway. | Tandem MS (MS/MS), NMR |

Theoretical and Computational Studies of Deuterated Long Chain Undecane Derivatives

Quantum Chemical Calculations for Deuteration Effects on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing density functional theory (DFT) and ab initio methods, are powerful tools for investigating the subtle changes in electronic structure and bonding that arise from isotopic substitution. rsc.org While the potential energy surface of a molecule is not affected by isotopic substitution, the mass-dependent properties, most notably vibrational frequencies, are altered. princeton.edu

Deuteration of the undecane (B72203) chain in 1-Iodoundecane-d23 primarily affects the vibrational modes of the molecule. The C-D bond is stronger and has a lower zero-point energy (ZPE) compared to the C-H bond. This difference in ZPE is a quantum mechanical effect that can lead to small but significant changes in bond lengths and angles upon deuteration. dalalinstitute.com Quantum chemical calculations can predict these changes with high accuracy. For a C-D bond, the bond length is typically slightly shorter than a C-H bond due to the lower ZPE and reduced anharmonicity of the vibrational potential well.

These calculations can also reveal the impact of deuteration on electronic properties such as charge distribution and dipole moments. Although these effects are generally minimal, high-precision calculations can quantify them. The primary electronic effect of deuteration is mediated through its influence on the molecule's vibrational state, which in turn can slightly modify time-averaged molecular properties.

Below is a table illustrating the typical, theoretically predicted effects of deuteration on bond parameters for an alkyl chain, which would be applicable to this compound.

Bond ParameterC-H Bond (in Undecane)C-D Bond (in Undecane-d23)Predicted Change
Zero-Point Energy HigherLowerDecrease
Bond Dissociation Energy LowerHigher (~5 kJ/mol) libretexts.orgIncrease
Vibrational Frequency (Stretching) ~2900-3000 cm⁻¹~2100-2200 cm⁻¹Decrease
Average Bond Length LongerShorterMinor Decrease

Note: The values presented are illustrative and based on general principles of isotopic substitution. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Deuterated Chains

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model how the deuterated chain behaves in various environments, such as in a solvent or in the bulk liquid phase.

For long-chain alkanes, deuteration can influence conformational dynamics. While the torsional energy barriers for bond rotation (e.g., trans-gauche isomerization) are not directly altered by isotopic substitution, the different vibrational dynamics of C-D versus C-H bonds can affect the rates of conformational transitions. researchgate.net Classical MD simulations can capture some of these effects, especially if the force field is specifically parameterized for deuterated species. researchgate.net Studies on long n-alkanes have shown that the choice of the hydrocarbon model (united-atom vs. all-atom) and the flexibility of the simulation environment significantly impact the calculated properties like diffusion coefficients. nih.gov

MD simulations are particularly useful for analyzing intermolecular interactions. The slightly smaller effective size and reduced polarizability of C-D bonds compared to C-H bonds can lead to differences in packing and non-covalent interactions in the condensed phase. Simulations can quantify these differences by calculating properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

A typical MD simulation setup for analyzing the conformational dynamics of this compound in a solvent would involve the parameters outlined in the following table.

Simulation ParameterTypical Value/MethodPurpose
Force Field All-atom (e.g., CHARMM, OPLS) re-parameterized for deuteration researchgate.netDefines the potential energy of the system.
Solvent Model Explicit (e.g., TIP3P for water) or implicitRepresents the chemical environment.
Ensemble NPT (constant Number of particles, Pressure, Temperature)Mimics laboratory conditions. nih.gov
Temperature 298 K (25 °C)Standard ambient temperature.
Pressure 1 atmStandard atmospheric pressure.
Simulation Time >100 nsTo ensure adequate sampling of conformational space.
Time Step 1-2 fsGoverns the integration of equations of motion.

Prediction and Interpretation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations are essential for predicting and interpreting the spectroscopic properties of molecules, and they are particularly valuable for understanding the effects of isotopic substitution.

Vibrational Frequencies: The most dramatic effect of deuteration is on the vibrational spectrum. uni-muenchen.de The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. princeton.edu Replacing hydrogen (mass ≈ 1 amu) with deuterium (B1214612) (mass ≈ 2 amu) significantly increases the reduced mass of the C-H/C-D bond, leading to a substantial decrease in the stretching frequency. According to Hooke's Law, the frequency is inversely proportional to the square root of the reduced mass. oregonstate.edu This results in a predicted frequency ratio (νH/νD) of approximately √2 (≈1.41). libretexts.org This large and predictable shift is invaluable for assigning vibrational modes in infrared (IR) and Raman spectra. Quantum chemical calculations can compute the harmonic vibrational frequencies for both 1-iodoundecane (B118513) and this compound, allowing for a direct, quantitative prediction of these isotopic shifts. researchgate.net

NMR Chemical Shifts: The effect of deuteration on NMR chemical shifts is more subtle. Deuterium has a different magnetic moment and a nuclear spin of 1, compared to 1/2 for hydrogen. When observing ¹³C NMR, the primary effect of adjacent deuterium is the splitting of the carbon signal into a multiplet due to ¹³C-¹D coupling and a small isotopic shift. More interestingly, deuteration can cause small but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei, known as secondary isotope effects. These shifts arise from the changes in the vibrational averaging of molecular geometry and electronic shielding. researchgate.net Computational methods, such as DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict these NMR chemical shifts with increasing accuracy, aiding in the structural elucidation of complex molecules. nih.govcomporgchem.com

The table below summarizes the predicted spectroscopic changes for this compound compared to its hydrogenous counterpart.

Spectroscopic PropertyNon-Deuterated (¹H)Deuterated (²D)Predicted Effect
C-H/C-D IR Stretch Freq. ~2960-2850 cm⁻¹~2200-2100 cm⁻¹Large shift to lower frequency. libretexts.org
¹H NMR Signals present for all H atomsSignals absent (replaced by ²D)Disappearance of proton signals from the alkyl chain.
¹³C NMR (C adjacent to D) Singlet (or multiplet from ¹H)Multiplet (due to C-D coupling)Change in signal multiplicity and small upfield isotope shift.
²D NMR Not applicableSignals presentAppearance of deuterium signals.

Modeling Isotope Effects on Reaction Rates and Equilibria

Modeling the effect of isotopic substitution on reaction rates, known as the Kinetic Isotope Effect (KIE), is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. dalalinstitute.com The KIE is defined as the ratio of the reaction rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). dalalinstitute.com For reactions involving this compound, deuteration of the alkyl chain would primarily result in secondary KIEs, as the C-I bond is typically the one broken or formed in reactions like nucleophilic substitution or elimination.

A secondary KIE is observed when the isotopically substituted bond is not directly broken or formed in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but provide crucial information about the transition state structure. For example, in an SN2 reaction at the C1 carbon of this compound, the deuterium atoms on the same carbon (α-deuterium) and the adjacent carbon (β-deuterium) can influence the reaction rate.

α-Secondary KIE: An α-deuterium substitution often leads to a small KIE. For SN2 reactions, where the hybridization at the carbon changes from sp³ to a more sp²-like transition state, the KIE (kH/kD) is typically normal (slightly greater than 1). For SN1 reactions, which involve a change from sp³ to a fully sp²-hybridized carbocation, a larger normal KIE is expected (around 1.1-1.2). wikipedia.org

β-Secondary KIE: The effect of β-deuterium substitution is often attributed to hyperconjugation. In reactions where a positive charge develops on the α-carbon (like in an E1 or SN1 reaction), donation from the adjacent C-H/C-D sigma bond can stabilize the transition state. Since the C-H bond is a better hyperconjugative donor than the C-D bond, the hydrogenous compound reacts faster, leading to a normal KIE (kH/kD > 1). rsc.org

Theoretical models can calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. These frequencies are then used to compute the zero-point energies and partition functions, which ultimately yield a predicted KIE value. This allows for a direct comparison with experimental data to support or refute a proposed reaction mechanism.

The following table provides expected secondary KIE values for typical reactions involving an alkyl iodide.

Reaction TypePosition of DeuterationTypical kH/kD ValueMechanistic Implication
SN2 α-carbon1.0 - 1.15sp³ → sp²-like transition state. wikipedia.org
SN1 α-carbon1.1 - 1.25sp³ → sp² carbocation intermediate. dalalinstitute.com
E2 β-carbon> 1 (Primary KIE if C-D bond breaks) libretexts.orgC-D bond breaking in the rate-determining step.
E1 β-carbon~1.1 - 1.3Hyperconjugative stabilization of carbocation. wikipedia.org

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1-Iodoundecane-d23, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves deuterium labeling via halogen exchange or nucleophilic substitution under anhydrous conditions. Key parameters include reaction temperature (optimized between 40–60°C), solvent choice (e.g., deuterated THF or DMF), and stoichiometric control of deuterium sources. Post-synthesis, purity is validated using 1^1H NMR (absence of proton signals at C-1) and GC-MS (monitoring isotopic distribution ≥99% deuteration). Characterization should follow IUPAC guidelines, with spectral data archived in supplementary materials .

Q. How should experimental data for this compound be structured in publications to ensure reproducibility?

  • Methodological Answer : Data must include raw spectral files (NMR, IR), chromatograms (GC-MS/HPLC), and tabulated synthesis yields. Present only representative data in the main text (e.g., one NMR spectrum), with full datasets in supplementary files. Tables should specify reaction conditions (e.g., molar ratios, catalysts), uncertainties (e.g., ±0.5% for deuteration efficiency), and instrument calibration details (e.g., NMR referencing to TMS) .

Q. What are the best practices for characterizing isotopic purity in deuterated alkyl halides like this compound?

  • Methodological Answer : Isotopic purity is confirmed via mass spectrometry (e.g., high-resolution MS to distinguish d23d_{23} from d22/d24d_{22}/d_{24} peaks) and 2^2H NMR (quantifying residual protonation at specific carbons). Cross-validate with elemental analysis (C, H, I) and combustion IR for C-D bond signatures. Report deviations ≥0.1% as potential impurities .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters reaction rates, particularly in SN2 mechanisms. Compare kH/kDk_H/k_D ratios using kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields under identical conditions for protonated vs. deuterated substrates). Use DFT calculations to model transition states and validate experimental KIE values. Address discrepancies by isolating solvent/steric effects via controlled trials .

Q. What strategies resolve contradictions in spectral data when synthesizing this compound?

  • Methodological Answer : Contradictions (e.g., unexpected proton signals in 1^1H NMR) require stepwise troubleshooting:

  • Step 1 : Replicate synthesis under inert atmosphere to exclude moisture-induced decomposition.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign signals to specific carbons.
  • Step 3 : Analyze by LC-MS/MS to detect trace byproducts (e.g., elimination products).
    Document all iterations and statistical outliers in supplementary materials .

Q. How can FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound in mechanistic studies?

  • Methodological Answer :

  • Feasibility : Prioritize reactions with established protocols (e.g., Grignard additions) to minimize resource waste.
  • Novelty : Investigate understudied applications (e.g., deuterium tracing in lipid membranes).
  • Ethics : Adhere to safety protocols for iodinated compounds (e.g., fume hood use, waste disposal per EPA guidelines).
  • Relevance : Align with trends in isotopic labeling for metabolic tracking or drug design .

Q. What analytical frameworks are optimal for interpreting conflicting data on the stability of this compound under varying storage conditions?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to stability studies testing temperature, light, and humidity. Use Arrhenius plots to model degradation kinetics. Validate with accelerated aging tests (40°C/75% RH for 6 months) and correlate with NMR/MS data. Report confidence intervals (95%) and outlier exclusion criteria .

Data Presentation and Reproducibility

Q. How should researchers present large datasets (e.g., kinetic studies) on this compound without overwhelming the main text?

  • Methodological Answer : Summarize key trends in the main text (e.g., rate constants, activation energies) and deposit raw data in repositories like Zenodo or Figshare. Use appendices for exhaustive tables (e.g., time-point-specific yields) and reference them parenthetically (e.g., “See Appendix A.3 for full kinetic data”). Ensure metadata includes instrument models and software versions (e.g., MestReNova for NMR processing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.